
5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a complex organic compound characterized by its sulfonyl chloride functional group and trifluoromethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves multiple steps, starting with the appropriate benzene derivative. One common approach is to begin with 2-(trifluoromethoxy)benzene, which undergoes sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often require the use of chlorosulfonic acid and a suitable catalyst to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides or sulfoxides
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of enzyme inhibition and as a tool in biochemical assays. Medicine: Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)benzenesulfonyl chloride
2-Methylsulfonylbenzenesulfonyl chloride
3-(Trifluoromethylsulfonyl)benzenesulfonyl chloride
Uniqueness: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is unique due to its combination of trifluoromethoxy and methylsulfonyl groups, which impart distinct chemical and physical properties compared to its similar counterparts. These properties make it particularly valuable in specific applications where such functionalities are required.
Eigenschaften
Molekularformel |
C8H6ClF3O5S2 |
|---|---|
Molekulargewicht |
338.7 g/mol |
IUPAC-Name |
5-methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O5S2/c1-18(13,14)5-2-3-6(17-8(10,11)12)7(4-5)19(9,15)16/h2-4H,1H3 |
InChI-Schlüssel |
RGJAAITVQPBPFU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
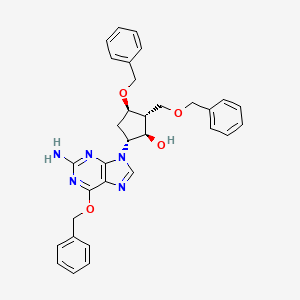
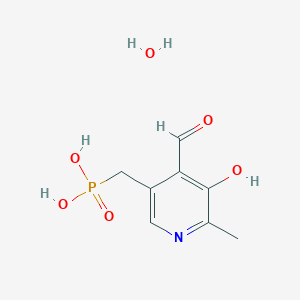
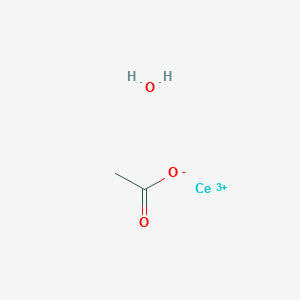
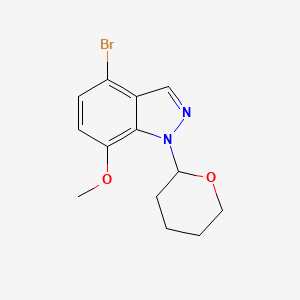
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


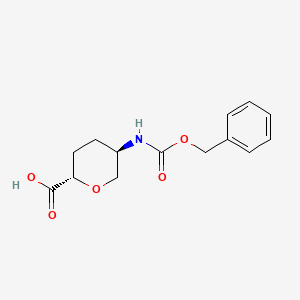

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
